Cas no 2648924-06-3 ((2S)-2-2-(cyclopentylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid)

(2S)-2-2-(cyclopentylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid structure
2648924-06-3 structure
Product name:(2S)-2-2-(cyclopentylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid
CAS No:2648924-06-3
MF:C27H32N2O5
MW:464.553387641907
CID:5960516
PubChem ID:165959313

(2S)-2-2-(cyclopentylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-2-(cyclopentylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid
    • 2648924-06-3
    • (2S)-2-[2-(cyclopentylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
    • EN300-1580402
    • Inchi: 1S/C27H32N2O5/c1-17(26(31)32)29-25(30)19(14-18-8-2-3-9-18)15-28-27(33)34-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,17-19,24H,2-3,8-9,14-16H2,1H3,(H,28,33)(H,29,30)(H,31,32)/t17-,19?/m0/s1
    • InChI Key: SYMOZWDQQCPOHO-KKFHFHRHSA-N
    • SMILES: O=C(C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)CC1CCCC1)N[C@H](C(=O)O)C

Computed Properties

  • Exact Mass: 464.23112213g/mol
  • Monoisotopic Mass: 464.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 700
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 105Ų

(2S)-2-2-(cyclopentylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1580402-5000mg
(2S)-2-[2-(cyclopentylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2648924-06-3
5000mg
$7961.0 2023-09-24
Enamine
EN300-1580402-500mg
(2S)-2-[2-(cyclopentylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2648924-06-3
500mg
$2635.0 2023-09-24
Enamine
EN300-1580402-10000mg
(2S)-2-[2-(cyclopentylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2648924-06-3
10000mg
$11805.0 2023-09-24
Enamine
EN300-1580402-0.25g
(2S)-2-[2-(cyclopentylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2648924-06-3
0.25g
$2525.0 2023-05-23
Enamine
EN300-1580402-1.0g
(2S)-2-[2-(cyclopentylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2648924-06-3
1g
$2745.0 2023-05-23
Enamine
EN300-1580402-0.05g
(2S)-2-[2-(cyclopentylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2648924-06-3
0.05g
$2306.0 2023-05-23
Enamine
EN300-1580402-250mg
(2S)-2-[2-(cyclopentylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2648924-06-3
250mg
$2525.0 2023-09-24
Enamine
EN300-1580402-0.1g
(2S)-2-[2-(cyclopentylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2648924-06-3
0.1g
$2415.0 2023-05-23
Enamine
EN300-1580402-5.0g
(2S)-2-[2-(cyclopentylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2648924-06-3
5g
$7961.0 2023-05-23
Enamine
EN300-1580402-2.5g
(2S)-2-[2-(cyclopentylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2648924-06-3
2.5g
$5380.0 2023-05-23

Additional information on (2S)-2-2-(cyclopentylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid

(2S)-2-2-(cyclopentylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid (CAS No. 2648924-06-3): An Overview of a Promising Compound in Medicinal Chemistry

(2S)-2-2-(cyclopentylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid (CAS No. 2648924-06-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to by its systematic name, is a derivative of proline, a non-proteinogenic amino acid, and features a cyclopentylmethyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups imparts unique chemical and biological properties, making it an intriguing candidate for various pharmaceutical research and development activities.

The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions and its ability to prevent unwanted side reactions. In the context of (2S)-2-2-(cyclopentylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid, the Fmoc group plays a crucial role in ensuring the stability and reactivity of the compound during synthetic processes. This makes it particularly useful in the synthesis of complex peptides and peptidomimetics, which are increasingly important in drug discovery and development.

The cyclopentylmethyl group, on the other hand, adds conformational rigidity to the molecule, which can influence its binding affinity and selectivity for specific biological targets. This is particularly relevant in the design of inhibitors for enzymes and receptors, where precise control over molecular shape and flexibility is essential for optimizing pharmacological properties. Recent studies have shown that compounds with similar structural features have demonstrated promising activity against various targets, including kinases, proteases, and G protein-coupled receptors (GPCRs).

In terms of its potential therapeutic applications, (2S)-2-2-(cyclopentylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid has been investigated for its anti-inflammatory and anti-cancer properties. Preclinical studies have indicated that this compound can modulate key signaling pathways involved in inflammation and cancer progression, such as the NF-κB pathway and the MAPK/ERK pathway. These findings suggest that it may have therapeutic potential in treating conditions characterized by chronic inflammation or uncontrolled cell proliferation.

Furthermore, the compound's ability to cross cell membranes efficiently makes it a suitable candidate for intracellular targeting. This property is particularly valuable in the development of drugs that need to reach specific intracellular compartments to exert their effects. For instance, recent research has explored the use of this compound as a prodrug strategy, where it can be selectively activated within target cells to enhance its therapeutic efficacy while minimizing systemic side effects.

The synthesis of (2S)-2-2-(cyclopentylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid typically involves multi-step procedures that require careful control over reaction conditions to ensure high yields and purity. Key steps include the introduction of the Fmoc protecting group, the formation of the amide bond with the cyclopentylmethyl group, and subsequent deprotection steps to yield the final product. Advances in synthetic methodologies have made these processes more efficient and scalable, facilitating large-scale production for preclinical and clinical studies.

Despite its promising potential, further research is needed to fully elucidate the pharmacokinetic and pharmacodynamic properties of (2S)-2-2-(cyclopentylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid. Ongoing studies are focused on optimizing its solubility, stability, and bioavailability to enhance its therapeutic profile. Additionally, efforts are being made to investigate its safety profile through extensive toxicity studies in animal models.

In conclusion, (2S)-2-2-(cyclopentylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid (CAS No. 2648924-06-3) represents a promising compound with significant potential in medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. As research continues to advance our understanding of this compound's properties and applications, it holds great promise for contributing to the discovery of new treatments for various diseases.

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